molecular formula C13H12N4O5 B11502429 [1,2,4]Triazine-3-carboxylic acid, 5-amino-1-(4-carboxyphenyl)-6-oxo-1,6-dihydro-, ethyl ester

[1,2,4]Triazine-3-carboxylic acid, 5-amino-1-(4-carboxyphenyl)-6-oxo-1,6-dihydro-, ethyl ester

Cat. No.: B11502429
M. Wt: 304.26 g/mol
InChI Key: JSRKTFHQJWEAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazine-3-carboxylic acid, 5-amino-1-(4-carboxyphenyl)-6-oxo-1,6-dihydro-, ethyl ester is a complex organic compound that belongs to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazine-3-carboxylic acid, 5-amino-1-(4-carboxyphenyl)-6-oxo-1,6-dihydro-, ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can occur at different positions on the triazine ring, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as potential inhibitors or activators of specific biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [1,2,4]Triazine-3-carboxylic acid, 5-amino-1-(4-carboxyphenyl)-6-oxo-1,6-dihydro-, ethyl ester involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [1,2,4]Triazine-3-carboxylic acid, 5-amino-1-(4-carboxyphenyl)-6-oxo-1,6-dihydro-, ethyl ester stands out due to its specific functional groups and structural configuration

Properties

Molecular Formula

C13H12N4O5

Molecular Weight

304.26 g/mol

IUPAC Name

4-(5-amino-3-ethoxycarbonyl-6-oxo-1,2,4-triazin-1-yl)benzoic acid

InChI

InChI=1S/C13H12N4O5/c1-2-22-13(21)10-15-9(14)11(18)17(16-10)8-5-3-7(4-6-8)12(19)20/h3-6H,2H2,1H3,(H,19,20)(H2,14,15,16)

InChI Key

JSRKTFHQJWEAAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C(=N1)N)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.